N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine
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Overview
Description
N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclic octatriene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octatriene core, which can be achieved through a series of cyclization reactions involving aryl alkynes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets. The bicyclic structure provides rigidity and specificity in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- N-methyl-4-(trifluoromethyl)benzylamine
Uniqueness
N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine is unique due to its bicyclic octatriene structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c1-15-6-8-4-7-2-3-9(5-10(7)8)11(12,13)14/h2-3,5,8,15H,4,6H2,1H3 |
InChI Key |
FIKGWIYGMXVLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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